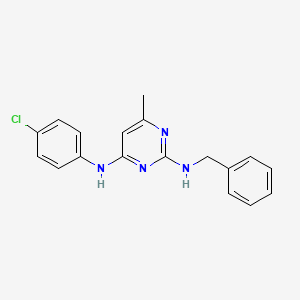![molecular formula C18H17F3N2O3 B5516598 N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a useful research compound. Its molecular formula is C18H17F3N2O3 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide is 366.11912689 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide derivatives exhibit notable antioxidant and anticancer activities. A study by Tumosienė et al. (2020) synthesized derivatives that showed antioxidant activity approximately 1.4 times higher than ascorbic acid. These compounds were tested against human glioblastoma and triple-negative breast cancer cell lines, with some derivatives showing higher cytotoxicity against glioblastoma cells, highlighting their potential as therapeutic agents for cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antimicrobial Activity
Derivatives of N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide have been explored for their potential antibacterial and antifungal properties. Helal et al. (2013) synthesized novel derivatives that showed significant antimicrobial activity, comparable to standard agents like Ampicilline and Flucanazole, against a variety of bacterial and fungal strains. This suggests these compounds could be developed into new antimicrobial agents to combat resistant pathogens (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Analytical and Forensic Chemistry Applications
In forensic science, derivatives of N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide can be used as markers or analytical standards for identifying related compounds. Belal et al. (2008) discussed the GC-MS analysis of acylated derivatives, emphasizing their utility in distinguishing between regioisomers and aiding in the forensic analysis of substances related to controlled substances, demonstrating the compound's relevance in analytical methodologies (Belal, Awad, Deruiter, & Clark, 2008).
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolism of N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide derivatives is crucial for their development as therapeutic agents. Wu et al. (2006) investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, providing insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. This research is vital for predicting human pharmacokinetics and optimizing drug design (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-26-15-10-6-5-9-13(15)22-16(24)11-14(12-7-3-2-4-8-12)23-17(25)18(19,20)21/h2-10,14H,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRFQNSLRBRZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B5516522.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPAN-2-YL}CARBAMATE](/img/structure/B5516537.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)

![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)
![(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5516608.png)
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
